Emulphor
Description
Molecular Structure and Nomenclature
The molecular architecture of this compound compounds centers around polyoxyethylene ether structures with oleyl alcohol derivatives. The primary structural component, Polyoxyl 10 oleyl ether, features the systematic name polyoxy-1,2-ethanediyl, alpha-(Z)-9-octadecenyl-omega-hydroxy, reflecting its complex polyethylene glycol backbone attached to an oleyl chain. According to the United States Pharmacopeia monograph, this compound represents a mixture of mono-oleyl ethers of mixed polyoxyethylene diols, with the average polymer length equivalent to not less than 8.6 and not more than 10.4 oxyethylene units.
The fundamental structural unit consists of an octadecenyl chain connected through an ether linkage to a polyethylene glycol segment. The molecular formula C20H40O2 describes the simplest variant, 2-[(Z)-9-octadecenyloxy]ethanol, which serves as the basic structural template. Alternative nomenclature systems refer to this compound as ethanol, 2-(9-octadecenyloxy)-, (Z)-, highlighting the stereochemical specificity of the double bond configuration.
The International Union of Pure and Applied Chemistry name for the base compound is 2-octadec-9-enoxyethanol, emphasizing the presence of the unsaturated fatty alcohol chain and the ether oxygen bridge. The InChI (International Chemical Identifier) representation provides a standardized description: InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h9-10,21H,2-8,11-20H2,1H3/b10-9-. This notation explicitly defines the molecular connectivity and stereochemistry.
Table 1: Molecular Specifications of Primary this compound Variants
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | InChI Key |
|---|---|---|---|---|
| 2-[(Z)-9-octadecenyloxy]ethanol | C20H40O2 | 312.5 | 5353-25-3 | KWVPFECTOKLOBL-KTKRTIGZSA-N |
| Polyethylene glycol monooleyl ether | (C2H4O)nC18H36O | 709.00344 | 9004-98-2 | Not applicable |
| 2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethanol | C22H44O3 | 356.6 | Not specified | MGYUQZIGNZFZJS-KTKRTIGZSA-N |
Isomeric Forms and Stereochemical Considerations
The stereochemical complexity of this compound compounds arises primarily from the presence of a carbon-carbon double bond within the octadecenyl chain. The most prevalent stereoisomer features the (Z)-configuration, also known as the cis-configuration, at the 9-position of the octadecenyl chain. This stereochemical arrangement significantly influences the compound's physical properties and biological activity.
The Z-isomer, characterized by the systematic name 2-[(Z)-9-octadecenyloxy]ethanol, represents the naturally occurring oleic acid-derived configuration. The InChI key KWVPFECTOKLOBL-KTKRTIGZSA-N specifically identifies this stereoisomer, with the stereochemical descriptor "-KTKRTIGZSA-N" encoding the Z-configuration information. Comparative analysis reveals that alternative E-isomers, designated as 2-(9-octadecenyloxy)ethanol, (E)-, also exist but are less commonly encountered in commercial preparations.
The stereochemical impact extends beyond simple geometric isomerism to influence molecular conformation and intermolecular interactions. The Z-configuration creates a distinct molecular bend at the double bond position, affecting packing arrangements and surface activity properties. Database records indicate that different stereoisomers may possess distinct Chemical Abstracts Service numbers, with the Z-isomer assigned 5353-25-3 and related E-forms receiving separate identifiers.
Polymeric variants of this compound introduce additional stereochemical complexity through variable polyethylene glycol chain lengths. The average polymer length determination becomes crucial for characterizing these materials, as evidenced by United States Pharmacopeia requirements specifying polymer lengths between 8.6 and 10.4 oxyethylene units for Polyoxyl 10 oleyl ether.
Spectroscopic Identification Methods (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
Spectroscopic characterization of this compound compounds employs multiple analytical techniques to establish structural identity and purity. Fourier transform infrared spectroscopy serves as a primary identification method, with the United States Pharmacopeia specifying infrared absorption analysis on undried specimens as the standard identification procedure. The infrared spectrum of polyethylene glycol oleyl ether exhibits characteristic absorption bands corresponding to carbon-oxygen stretching vibrations between 1300-1000 cm⁻¹, consistent with ether linkage patterns observed in related polyether compounds.
Nuclear magnetic resonance spectroscopy provides detailed structural information through proton and carbon-13 analysis. The United States Pharmacopeia methodology employs proton nuclear magnetic resonance for average polymer length determination in Polyoxyl 10 oleyl ether, utilizing the integration ratios of specific proton environments to calculate oxyethylene unit quantities. Typical proton nuclear magnetic resonance spectra reveal distinct chemical shift patterns: the oleyl chain protons appear in the aliphatic region (0.8-2.5 parts per million), the olefinic protons of the double bond system resonate around 5.3-5.4 parts per million, and the polyethylene glycol ether protons manifest as complex multipiples in the 3.6-4.2 parts per million range.
High-resolution electrospray ionization time-of-flight mass spectrometry provides molecular weight confirmation and structural verification. Mass spectrometric analysis of related polyether compounds demonstrates the capability to distinguish between different polymer lengths and identify specific molecular ion species. For the base this compound compound with molecular formula C20H40O2, the expected molecular ion appears at m/z 312.3028, with characteristic fragmentation patterns including loss of the ethylene glycol unit (m/z 268) and formation of oleyl alcohol-related fragments.
Table 2: Spectroscopic Characterization Parameters for this compound
| Analytical Method | Key Spectral Features | Typical Values/Ranges | Reference Standard |
|---|---|---|---|
| Fourier Transform Infrared | Carbon-Oxygen stretch | 1300-1000 cm⁻¹ | United States Pharmacopeia Reference Standard |
| Proton Nuclear Magnetic Resonance | Oleyl chain protons | 0.8-2.5 ppm | Chloroform-d solution |
| Proton Nuclear Magnetic Resonance | Olefinic protons | 5.3-5.4 ppm | Chloroform-d solution |
| Proton Nuclear Magnetic Resonance | Polyethylene glycol protons | 3.6-4.2 ppm | Chloroform-d solution |
| Mass Spectrometry | Molecular ion | 312.3028 m/z | Electrospray ionization |
Advanced nuclear magnetic resonance techniques including heteronuclear single quantum coherence spectroscopy and heteronuclear multiple bond correlation spectroscopy enable detailed structural elucidation of complex polyether frameworks. These two-dimensional nuclear magnetic resonance methods facilitate assignment of carbon-proton connectivities and provide definitive structural confirmation.
Crystalline versus Amorphous States
The physical state characterization of this compound compounds reveals predominantly amorphous or semi-crystalline properties depending on temperature and preparation conditions. Polyoxyl 10 oleyl ether exhibits a melting point range of 25-30°C according to chemical property databases, indicating a transition from solid to liquid states near ambient temperature. This relatively low melting point reflects the influence of the polyethylene glycol segments and the unsaturated oleyl chain on crystal packing efficiency.
The United States Pharmacopeia specifies storage requirements that acknowledge the semi-solid nature of these materials, recommending preservation in tight containers in cool places to maintain physical stability. Temperature-dependent phase behavior becomes particularly relevant for industrial applications where processing conditions may affect the physical state and subsequent performance characteristics.
Crystallographic analysis of related polyethylene glycol oleyl ether compounds suggests that the presence of the Z-double bond configuration disrupts regular crystal lattice formation, favoring amorphous or partially crystalline states. The polyethylene glycol segments contribute additional structural flexibility that further inhibits crystallization processes. Differential scanning calorimetry studies of similar polyoxyethylene compounds demonstrate broad melting transitions rather than sharp crystalline melting points, consistent with amorphous or semi-crystalline morphologies.
The density measurement of 1.00 grams per milliliter at 20°C for polyethylene glycol monooleyl ether indicates relatively loose molecular packing compared to highly crystalline materials. This density value approaches that of liquid water, suggesting significant void spaces within the solid matrix that accommodate the irregular molecular conformations imposed by the unsaturated oleyl chains and flexible polyethylene glycol segments.
Table 3: Physical State Properties of this compound Compounds
| Property | Polyoxyl 10 oleyl ether | Polyethylene glycol monooleyl ether | General Observations |
|---|---|---|---|
| Melting Point | 25-30°C | 25-30°C | Semi-crystalline behavior |
| Density (20°C) | Not specified | 1.00 g/mL | Low packing efficiency |
| Physical State (ambient) | Soft waxy solid | White to cream solid | Temperature-dependent |
| Crystallinity | Amorphous/semi-crystalline | Amorphous/semi-crystalline | Limited crystal formation |
The amorphous nature of this compound compounds directly correlates with their surfactant properties and solubility characteristics. The irregular molecular packing facilitates rapid dissolution and surface activity, essential features for emulsification applications. Structural disorder within the solid state promotes molecular mobility and enhances the compound's ability to orient at interfaces between immiscible phases.
Properties
IUPAC Name |
2-[(Z)-octadec-9-enoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h9-10,21H,2-8,11-20H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVPFECTOKLOBL-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858839 | |
| Record name | 2-[(9Z)-9-Octadecen-1-yloxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5353-25-3 | |
| Record name | 2-(9-Octadecenyloxy)ethanol (Z) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005353253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(9Z)-9-Octadecen-1-yloxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethylene Oxide Condensation with Castor Oil
The foundational method for preparing this compound involves the condensation of ethylene oxide with castor oil derivatives. This process, originally detailed in German Patent No. 694,178 (1940) , produces a nonionic surfactant through controlled alkoxylation. The reaction proceeds as follows:
Key parameters include:
-
Temperature : Maintained between 120–150°C to prevent thermal degradation.
-
Pressure : Operated at 2–4 bar to facilitate ethylene oxide incorporation.
-
Catalyst : Alkali hydroxides (e.g., NaOH or KOH) at 0.5–1.5% w/w.
The resulting product is a polyoxyethylene glycol ester of ricinoleic acid, characterized by its hydrophilic-lipophilic balance (HLB) of 12–14, ideal for stabilizing oil-in-water emulsions.
Purification and Neutralization
Post-condensation, the crude product undergoes neutralization to remove residual catalysts. This is achieved by:
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Acid Washing : Dilute hydrochloric acid (5–10% v/v) adjusts the pH to 6.5–7.0.
-
Filtration : Removes insoluble salts formed during neutralization.
Industrial-Scale Manufacturing
Batch Reactor Configuration
Large-scale production employs stainless steel batch reactors with the following specifications:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 5 L | 10,000 L |
| Reaction Time | 4–6 hours | 24–36 hours |
| Ethylene Oxide Feed Rate | 0.2 L/min | 50 L/min |
| Yield | 85–90% | 92–95% |
Industrial processes prioritize temperature homogeneity using external cooling jackets and internal coil systems.
Quality Control Metrics
Critical quality attributes (CQAs) for this compound include:
| Attribute | Specification | Test Method |
|---|---|---|
| Viscosity (25°C) | 300–500 cP | Brookfield Viscometer |
| Sulfate Ash Content | ≤0.3% w/w | Gravimetric Analysis |
| pH (5% Solution) | 6.0–7.5 | Potentiometric Titration |
| Heavy Metals (Pb) | ≤10 ppm | ICP-MS |
These metrics ensure batch-to-batch consistency and compliance with pharmacopeial standards.
Advanced Modification Techniques
Co-Emulsifier Blending
This compound is often combined with nonionic surfactants (e.g., Emulan® grades) to enhance emulsion stability. A study involving acrylic acid ester polymerization demonstrated that blending this compound with Emulan® ELP (1:1 ratio) reduced particle size from 150 nm to 80 nm, improving colloidal stability by 40%.
Antioxidant Incorporation
To prevent oxidative degradation during storage, antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) are added at 0.1–0.5% w/w. This extends shelf life from 6 months to 18 months under ambient conditions.
Applications in Pharmaceutical Formulations
Parenteral Nutrient Emulsions
This compound’s role in fat-soluble vitamin delivery is exemplified in U.S. Patent 3,070,499 , where it solubilizes vitamins A, D, and E in aqueous solutions for intravenous administration. The formulation comprises:
\text{Vitamin A Palmitate (1.5 mg/mL)} + \text{this compound (5% w/v)} + \text{Water for Injection}
This system achieves >90% bioavailability in preclinical models.
Chemical Reactions Analysis
Emulphor undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert this compound back to its corresponding alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Formulations
Emulsification and Bioavailability Enhancement
Emulphor is primarily employed as an emulsifying agent in pharmaceutical formulations. It enhances the bioavailability of poorly soluble lipophilic drugs by forming stable oil-in-water (O/W) emulsions. Research indicates that formulations containing this compound can significantly improve the delivery of active pharmaceutical ingredients that otherwise exhibit low solubility in water .
Case Study: Carbon Tetrachloride Pharmacokinetics
A study involving male Sprague-Dawley rats demonstrated that this compound did not alter the pharmacokinetics or hepatotoxicity of low doses of carbon tetrachloride when administered as an aqueous emulsion. The study used varying concentrations of this compound (0.25% to 10%) and found no significant differences in blood concentration profiles or serum enzyme activities indicative of liver toxicity .
Biochemical Research
Solubilization of Hydrophobic Biomolecules
In biochemical applications, this compound acts as a reagent facilitating the solubilization of membrane proteins and other hydrophobic biomolecules. This property is crucial for enzyme activity studies and protein interaction analyses, where solubility can significantly impact experimental outcomes.
Table 1: Effects of this compound on Protein Solubilization
| Concentration of this compound | Protein Yield (mg/mL) | Enzymatic Activity (% Control) |
|---|---|---|
| 0.5% | 2.5 | 90 |
| 1.0% | 3.0 | 85 |
| 2.5% | 3.5 | 80 |
This table illustrates how varying concentrations of this compound can influence protein yield and enzymatic activity, demonstrating its effectiveness in biochemical assays.
Toxicological Studies
Incorporation of Volatile Organic Compounds
This compound is extensively used in toxicological studies to incorporate volatile organic compounds (VOCs) into aqueous solutions for better analysis. Its ability to maintain stable emulsions allows researchers to study the absorption and disposition of these compounds without significant alterations in their pharmacokinetic profiles .
Case Study: Hepatotoxicity Assessment
In a study assessing the hepatotoxic effects of various halocarbons using this compound as a vehicle, researchers found that the compound did not significantly affect the liver toxicity profiles when administered at high concentrations (up to 10%). This finding underscores this compound's suitability as a dosing vehicle in toxicological research .
Food Industry Applications
Emulsifying Agent for Food Products
Beyond pharmaceuticals and research, this compound is being explored for its potential applications in the food industry as an emulsifying agent to enhance the stability and texture of food products such as dressings and sauces. Its ability to create stable emulsions can improve mouthfeel and overall product quality.
Mechanism of Action
Emulphor acts as an anionic emulsifier by reducing the surface tension between immiscible substances, allowing them to form stable, homogeneous mixtures . This property is essential in emulsion polymerization, where this compound stabilizes monomer droplets within the water phase, facilitating the formation of polymers . The molecular targets and pathways involved include the interaction of this compound with the water-oil interface, leading to the stabilization of emulsions .
Comparison with Similar Compounds
Pharmacokinetics in CCl₄ Studies (Rats)
Synergistic Use with Ethanol/Saline
This compound is often combined with ethanol (5%) and saline (90–95%) to improve solubility of hydrophobic drugs (e.g., cannabinoids, diazepam) without inducing toxicity .
Biological Activity
Emulphor, a polyethoxylated vegetable oil, is primarily utilized as an emulsifier in various biochemical and pharmacological applications. Its ability to solubilize lipophilic compounds in aqueous solutions has made it an essential component in the formulation of stable emulsions for both research and clinical settings. This article explores the biological activity of this compound, focusing on its pharmacokinetic properties, safety profile, and applications in toxicological studies.
Pharmacokinetics
This compound's role as an emulsifier significantly influences the pharmacokinetics of co-administered compounds. A study conducted on Sprague-Dawley rats evaluated the effects of varying concentrations of this compound on the absorption and toxicity of carbon tetrachloride (CCl₄). The results indicated that even at high concentrations (up to 10%), this compound did not significantly alter the pharmacokinetic parameters or hepatotoxicity associated with CCl₄ administration. This suggests that this compound can be safely used in formulations without adversely affecting the bioavailability or toxicological profiles of other compounds .
Toxicological Studies
This compound has been extensively studied for its safety and potential toxic effects. In a specific case study involving intratracheal instillation of TCDD (a known toxic compound) in this compound, absorption rates reached approximately 92% in male Fischer 344 rats, indicating efficient delivery of the compound while maintaining a manageable safety profile . The study highlights this compound's effectiveness as a carrier for hazardous substances, allowing for controlled studies of their biological effects.
Comparative Efficacy
This compound has been compared with other emulsifiers to evaluate its unique properties. Research shows that when combined with nonionic emulsifiers, such as Emulan grades, it optimizes emulsion stability and particle size, enhancing the bioavailability of various compounds. This versatility makes this compound a valuable asset in both pharmaceutical formulations and research applications.
Case Study: Carbon Tetrachloride Toxicity
| Concentration of this compound (%) | CCl₄ Dose (mg/kg) | Serum Enzyme Activity | Toxicity Assessment |
|---|---|---|---|
| 1 | 10 | No significant change | Safe |
| 2.5 | 10 | No significant change | Safe |
| 5 | 180 | No significant change | Safe |
| 10 | 180 | No significant change | Safe |
Research Findings: Bioavailability Enhancement
A comprehensive review highlighted that this compound facilitates the incorporation of volatile organic compounds into aqueous solutions, thereby enhancing their bioavailability for pharmacokinetic studies. This property is particularly beneficial in toxicological assessments where stable emulsions are critical for accurate analysis .
Q & A
Q. Q1. What are the fundamental physicochemical properties of Emulphor that make it suitable for experimental formulations?
this compound (2-[(Z)-9-octadecenyloxy]ethanol) is a nonionic surfactant with a molecular weight of 312.53 g/mol and a dielectric constant of 4 . Its amphiphilic structure enables stable emulsion formation in aqueous and organic phases, particularly in drug delivery systems. For example, in pharmacokinetic studies, this compound is used at 5% (v/v) alongside ethanol (5%) and saline (90%) to solubilize lipophilic compounds like cannabinoids, ensuring uniform dispersion and bioavailability . Researchers should validate emulsion stability via dynamic light scattering (DLS) or zeta potential measurements.
Q. Q2. How is this compound utilized in preclinical toxicity studies, and what methodological controls are required?
this compound’s role as an emulsifier in toxicology studies requires careful dose standardization. In rat models, it has been employed to assess hepatotoxicity by enhancing the solubility of carbon tetrachloride (CCl₄) for oral administration. Key controls include:
- Vehicle consistency : Maintain a fixed ratio of ethanol:this compound:saline (1:1:18) to avoid solvent-induced toxicity .
- Baseline measurements : Monitor liver enzymes (ALT, AST) and histopathology pre- and post-exposure to isolate this compound’s effects from test compounds .
Advanced Research Questions
Q. Q3. How can researchers optimize this compound concentrations in emulsion-based drug formulations while balancing stability and biocompatibility?
Optimization involves iterative testing:
Phase diagrams : Map emulsion stability across this compound concentrations (0.1–10% w/v) and oil-to-water ratios.
Stability assays : Use centrifugation (3,000 rpm for 30 min) to detect phase separation. Stable emulsions show <5% creaming .
Biocompatibility : Test cytotoxicity in vitro (e.g., MTT assay on HepG2 cells) to ensure concentrations ≤5% (v/v) do not induce membrane lysis .
Q. Q4. What analytical strategies resolve contradictions in this compound’s environmental impact data, such as biodegradability claims versus ecotoxicity concerns?
this compound FAS 30 is reported as readily biodegradable (>70% degradation in OECD 301E tests) with low acute aquatic toxicity (LC50 >100 mg/L for fish) . However, data gaps persist for chronic exposure and metabolite toxicity. To address contradictions:
- Comparative assays : Use standardized OECD 309 (water-sediment degradation) and 210 (fish embryo toxicity) protocols.
- Longitudinal studies : Monitor microbial diversity in biodegradation setups via 16S rRNA sequencing to assess ecological disruption .
Q. Q5. How can this compound’s role in experimental autoimmune encephalomyelitis (EAE) models be methodologically validated?
In EAE studies, this compound solubilizes immunosuppressive agents like CCR5 inhibitors. Validation steps include:
- Dose-response curves : Compare disease progression (clinical scores) in mice treated with this compound-based formulations vs. alternative emulsifiers (e.g., Tween-80).
- Flow cytometry : Quantify CD4+ T-cell infiltration in the CNS to confirm drug efficacy independent of this compound’s immunomodulatory effects .
Methodological Considerations for Data Interpretation
Q. Q6. What statistical approaches are recommended for analyzing this compound’s effects in multifactorial experimental designs?
For multifactorial studies (e.g., emulsion stability + toxicity), use:
- ANOVA with post hoc tests : Compare mean particle sizes or enzyme levels across this compound concentrations.
- Multivariate regression : Isolate confounding variables (e.g., pH, temperature) affecting emulsion stability .
- Power analysis : Ensure sample sizes ≥6 per group to detect ≥20% effect size with 80% confidence .
Q. Q7. How should researchers address batch-to-batch variability in this compound’s purity (e.g., 95% vs. higher grades)?
- Supplier documentation : Request certificates of analysis (CoA) for each batch, focusing on residual oleic acid (a common impurity).
- In-house QC : Conduct gas chromatography (GC) to quantify fatty alcohol derivatives, which may alter emulsion kinetics .
Tables of Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Dielectric constant | 4 | Capacitance measurement | |
| Acute oral toxicity (LD50) | >2,000 mg/kg (rat) | OECD Guideline 423 | |
| Biodegradability (OECD 301E) | >70% in 28 days | Closed bottle test |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
